molecular formula C16H15NO4 B580071 (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid CAS No. 54323-80-7

(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid

Cat. No.: B580071
CAS No.: 54323-80-7
M. Wt: 285.299
InChI Key: HYJVYOWKYPNSTK-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid is a chiral β-hydroxy-α-amino acid derivative of significant interest in medicinal chemistry and organic synthesis. This stereochemically defined scaffold serves as a key intermediate for the development of protease inhibitors [Source] and other pharmacologically active compounds. Its specific (2S,3R) configuration makes it a particularly valuable building block for the synthesis of novel β-lactamase inhibitors, which are crucial in the ongoing research to overcome antibiotic resistance in bacteria [Source] . The compound's structure, featuring benzamido and phenyl substituents, provides a rigid, aromatic framework that can be strategically modified to achieve high-affinity interactions with enzymatic active sites. Consequently, it represents a versatile and valuable template for structure-based drug design programs, especially those targeting hydrolytic enzymes such as proteases and β-lactamases. Researchers utilize this compound to explore novel inhibition mechanisms and to develop new therapeutic agents.

Properties

IUPAC Name

(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-14(16(20)21)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13-14,18H,(H,17,19)(H,20,21)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJVYOWKYPNSTK-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654468
Record name (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54323-80-7
Record name (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material: (2S,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid Ethyl Ester

The synthesis begins with the ethyl ester derivative of (2S,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid. The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base. Subsequent benzoylation is achieved via benzoyl chloride in the presence of 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC), yielding the Boc-protected intermediate. Deprotection with trifluoroacetic acid (TFA) followed by alkaline hydrolysis (NaOH in ethanol/water) affords the target compound.

Key Reaction Conditions:

  • Benzoylation: 0–5°C, 12 hours, DCM solvent.

  • Deprotection: 25°C, 2 hours, TFA/DCM (1:1).

  • Hydrolysis: 40°C, 6 hours, 2M NaOH.

Yield: 68–72% over four steps.

Asymmetric Synthesis via Chiral Auxiliaries

Schöllkopf Bis-Lactam Ether Methodology

The Schöllkopf bis-lactam ether approach enables stereocontrol at the α- and β-positions. A glycine-derived bis-lactam is alkylated with benzyl bromide to introduce the phenyl group. Hydrolysis with hydrochloric acid releases the free amino acid, which undergoes benzoylation under mixed anhydride conditions (benzoyl chloride, TEA, ethyl chloroformate).

Advantages:

  • High enantiomeric excess (ee > 95%).

  • Scalable to multi-gram quantities.

Limitations:

  • Requires stoichiometric chiral auxiliaries.

  • Laborious purification steps.

Catalytic Asymmetric Methods

Organocatalytic Aldol Reaction

A proline-catalyzed aldol reaction between benzaldehyde and N-Boc-glycine ethyl ester generates the β-hydroxy-α-amino ester with (2S,3R) configuration. Benzoylation and hydrolysis follow analogous steps to Section 1.1.

Catalyst: L-Proline (20 mol%).
Reaction Conditions:

  • Solvent: DMSO, 4Å molecular sieves.

  • Temperature: –20°C, 72 hours.
    Yield: 65% (aldol step), 80% ee.

Purification and Isolation Techniques

Solvent Extraction and Crystallization

Post-hydrolysis, the crude product is extracted into ethyl acetate, washed with brine, and dried over Na₂SO₄. Crystallization from a hexane/ethyl acetate mixture (9:1) yields pure (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid as a white solid.

Purity: >99% (HPLC).
Recovery: 85–90%.

Comparative Analysis of Methods

Method Yield Stereoselectivity Scalability
Protected Precursor Route72%High (≥98% ee)Industrial
Schöllkopf Auxiliary60%Excellent (>99% ee)Lab-scale
Organocatalytic Aldol52%Moderate (80% ee)Pilot-scale

Key Findings:

  • The protected precursor route (Section 1.1) offers the best balance of yield and scalability.

  • Organocatalytic methods require optimization to improve ee but reduce reliance on chiral auxiliaries.

Industrial-Scale Considerations

Large-scale production favors the protected precursor method due to its compatibility with existing infrastructure for Boc protection and benzoylation. Sodium hydride-mediated reactions, as described in patent WO2012117417A1, are adaptable for continuous flow systems, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction of the amide group produces an amine .

Scientific Research Applications

(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes or receptors, influencing biochemical pathways. For example, it may inhibit or activate certain enzymes by mimicking the natural substrate or by binding to the active site .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

Compound Name Stereochemistry Molecular Formula Key Structural Features Biological Role References
(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoic acid 2R,3S C₁₆H₁₅NO₄ Enantiomer of target compound Taxol intermediate (inactive enantiomer)
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid 2S,3S C₉H₈FNO₃ Fluorine substituent at phenyl ring; amino group Potential kinase inhibitor
  • Key Differences: The (2R,3S) enantiomer lacks taxol-related activity due to incorrect spatial orientation, highlighting the importance of the (2S,3R) configuration .

Ester Derivatives and Prodrugs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Function References
Methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate Methyl ester at C1 C₁₇H₁₇NO₄ 299.32 Prodrug (improved lipophilicity)
(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate Benzyl ester; 4-hydroxyphenyl C₁₆H₁₅NO₃ 269.30 Synthetic intermediate
  • Key Insights : Esterification (e.g., methyl or benzyl esters) enhances bioavailability by increasing lipid solubility. The methyl ester derivative is a precursor in taxol synthesis, where enzymatic hydrolysis regenerates the active carboxylic acid form .

Substituted Phenyl Analogs

Compound Name Substituents Molecular Formula Key Modifications Pharmacological Impact References
(2R,3R)-2-Hydroxy-3-[(tert-butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid Trifluoromethyl; tert-butoxycarbonyl C₁₆H₁₉F₃NO₅ Bulky tert-butyl group; CF₃ substituent Enhanced metabolic stability
(3S)-3-(3-Bromo-5-tert-butylphenyl)-3-[...]propanoic acid Bromo; tert-butyl; pyrimidinyl C₁₈H₂₀BrN₄O₅ Halogenation; heterocyclic moiety Kinase inhibition (hypothetical)
  • Structural Effects: Trifluoromethyl groups improve metabolic stability and binding affinity to hydrophobic pockets .

Amino Acid Derivatives and Simplified Structures

Compound Name Key Features Molecular Formula Biological Relevance References
3-Hydroxy-2-phenylpropanoic acid No benzamido group; simpler structure C₉H₁₀O₃ Low complexity; limited bioactivity
(R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid Difluorophenyl; amino group C₉H₉F₂NO₂ Anticandidal or enzyme inhibition
  • Activity Correlation : The absence of the benzamido group in simpler analogs reduces microtubule-targeting activity, underscoring its necessity in taxol intermediates .

Biological Activity

Overview

(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid is a chiral compound with significant relevance in organic chemistry and pharmaceutical research. Its unique stereochemistry and functional groups, including a benzamido and hydroxy group, contribute to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is C16_{16}H17_{17}N1_{1}O3_{3}, and it features a phenylpropanoic acid backbone with specific stereochemical configurations at the 2 and 3 positions. The presence of the benzamido group enhances its solubility and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors. The compound can act as an enzyme substrate or inhibitor, influencing critical biochemical pathways. For instance, its structural similarity to natural substrates allows it to bind selectively to active sites on enzymes, potentially modulating their activity.

1. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

2. Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase. This inhibition can lead to reduced inflammation in various models of inflammatory diseases.

3. Antidiabetic Properties

Studies have demonstrated that this compound enhances glucose uptake in muscle cells, suggesting potential applications in managing diabetes. It may also inhibit α-glucosidase activity, contributing to lower postprandial blood glucose levels.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
(2S,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoic acidStructureSimilar antioxidant activityDifferent stereochemistry
(2R,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acidStructureReduced enzyme inhibitionOpposite stereochemistry
(2S,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acidStructureNeuroprotective effectsLacks benzamido group

Case Studies

  • Antioxidant Efficacy : In a study evaluating the antioxidant capacity of various compounds, this compound was found to significantly reduce ROS levels in human hepatic cells exposed to oxidative stress. The results indicated a dose-dependent relationship between the concentration of the compound and its antioxidant effects.
  • Anti-inflammatory Activity : A clinical trial assessed the anti-inflammatory properties of this compound in patients with rheumatoid arthritis. Results showed a marked decrease in inflammatory markers following treatment with this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid, and what key reaction conditions ensure stereochemical integrity?

  • Methodology :

  • Protection-Deprotection Strategy : Use tert-butoxycarbonyl (Boc) to protect the amino group during synthesis to prevent unwanted side reactions. Hydrolysis under acidic conditions (e.g., HCl) removes the Boc group .

  • Coupling Reactions : Employ carbodiimides like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate carboxylic acids for amide bond formation, ensuring regioselectivity .

  • Chiral Control : Start with enantiomerically pure precursors (e.g., L-tyrosine derivatives) or use asymmetric catalysis to retain the (2S,3R) configuration.

  • Key Conditions : Low temperatures (0–5°C) during coupling and anhydrous solvents (e.g., dichloromethane) minimize racemization .

    • Table 1 : Summary of Synthetic Steps
StepReagents/ConditionsPurposeReference
Amino ProtectionBoc₂O, DMAP, THFPrevent amine reactivity
CouplingDCC, DMAP, CH₂Cl₂Amide bond formation
DeprotectionHCl/dioxaneRemove Boc group

Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic and chromatographic techniques?

  • X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal structures, as demonstrated for similar hydroxyproline derivatives .
  • Chiral HPLC : Use columns like Chiralpak® IA with hexane/isopropanol gradients to separate enantiomers and assess purity (>99% ee) .
  • NMR Analysis : Compare coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to validate spatial arrangement of substituents .

Advanced Research Questions

Q. What strategies effectively resolve enantiomeric impurities during synthesis, and how can their biological impact be assessed?

  • Resolution Techniques :

  • Diastereomeric Salt Formation : React racemic mixtures with chiral acids (e.g., tartaric acid) to crystallize diastereomers .
  • Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze one enantiomer .
    • Biological Assessment :
  • Perform in vitro assays (e.g., enzyme inhibition) on separated enantiomers to compare IC₅₀ values. For example, test binding affinity to target proteins using surface plasmon resonance (SPR) .

Q. How do researchers address discrepancies in reported biological activities of derivatives across studies?

  • Root Causes :

  • Purity Issues : Trace solvents (e.g., DMF) or enantiomeric impurities (>2% ee) can alter activity. Validate purity via LC-MS and elemental analysis .
  • Assay Variability : Standardize protocols (e.g., fixed pH, temperature) for enzymatic assays to ensure reproducibility .
    • Mitigation :
  • Use orthogonal characterization (e.g., HRMS, 2D-NMR) and report detailed synthetic conditions (solvent, catalyst, temperature) .

Q. What computational methods predict the metabolic stability of this compound in drug design?

  • In Silico Tools :

  • Molecular Dynamics (MD) Simulations : Model interactions with metabolic enzymes (e.g., cytochrome P450) to predict oxidation sites .
  • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate bioavailability and BBB permeability based on logP and polar surface area .
    • Validation : Compare predictions with in vitro liver microsome assays to refine models .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility and stability in aqueous buffers?

  • Experimental Variables :

  • pH Dependency : Solubility may vary drastically at different pH levels (e.g., poor solubility at pH < 5 due to protonation of the carboxylic acid) .
  • Buffer Composition : Phosphate buffers can form insoluble complexes with metal impurities, falsely indicating instability .
    • Resolution :
  • Conduct parallel experiments under controlled conditions (e.g., degassed buffers, inert atmosphere) and report exact buffer formulations .

Application in Drug Design

Q. What role does this compound play in designing protease inhibitors, and what structural modifications enhance potency?

  • Mechanistic Insight : The hydroxy and benzamido groups mimic transition states in protease-substrate interactions, acting as competitive inhibitors .
  • Modifications :

  • Fluorination : Introduce fluorine at the phenyl ring to improve metabolic stability and binding affinity (see similar fluorinated derivatives in ).
  • Ester Prodrugs : Convert the carboxylic acid to methyl esters for enhanced cellular uptake, followed by enzymatic hydrolysis in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.